2-(4-chlorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-chlorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide involves complex reactions where diverse reagents interact to form new structures. For instance, the interaction of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide with various reagents can lead to the formation of novel bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives, showcasing the compound's versatility in chemical synthesis (Arafat et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds similar to our compound of interest has been elucidated through various analytical techniques, including crystallography. For example, the crystal structures of related C,N-disubstituted acetamides reveal how molecular interactions, such as hydrogen bonds and arene interactions, contribute to the overall stability and arrangement of these molecules in solid state (Narayana et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of 2-(4-chlorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide derivatives is notable for their interaction with various reagents to form a wide range of products. These reactions often involve cyclization, substitution, and the formation of new heterocyclic rings, indicative of the compound's flexible chemical nature (Nayak et al., 2014).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O/c22-16-4-2-15(3-5-16)14-21(29)25-18-8-6-17(7-9-18)24-19-10-11-20(27-26-19)28-13-1-12-23-28/h1-13H,14H2,(H,24,26)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBNTTDMTPCDBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide |
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